2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-phenyl-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12(2)24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUCTGUNQGEJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.
Cyclization Reaction: The initial step involves the formation of the pyrimidoindole core. For example, an indole derivative can be reacted with a pyrimidine derivative in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.
Functional Group Introduction: The isopropylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate compound with isopropylthiol in the presence of a suitable catalyst such as a transition metal complex.
Phenyl Group Addition: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the intermediate is treated with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Substitution Reactions
The isopropylthio (–S–CH(CH₃)₂) and pyrimidine nitrogen sites are prime targets for nucleophilic and electrophilic substitutions.
Thioether Substitution
The isopropylthio group undergoes nucleophilic displacement under oxidative or basic conditions:
| Reagent/Condition | Product | Outcome | Source |
|---|---|---|---|
| H₂O₂ or KMnO₄ in acidic medium | Sulfoxide or sulfone derivatives | Oxidation to –SO– or –SO₂– groups | |
| Alkyl halides (R–X) in basic media | Thioalkylation at sulfur | Formation of new thioethers |
Pyrimidine Ring Substitution
Electrophilic substitution occurs at electron-rich positions (e.g., C5 of pyrimidine):
| Reagent | Position Modified | Product Type | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | C5 | Nitro-substituted derivative | |
| Cl₂/FeCl₃ (chlorination) | C5 or C7 | Chlorinated analog |
Oxidation
-
Thioether to Sulfone : Treatment with meta-chloroperbenzoic acid (mCPBA) converts –S– to –SO₂–, enhancing polarity.
-
Indole Ring : Ozonolysis or vigorous oxidation cleaves the indole moiety, yielding quinoline derivatives.
Reduction
-
Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines .
-
Pyrimidine Ring : Sodium borohydride selectively reduces carbonyl groups under controlled conditions.
Cycloaddition and Ring Expansion
The fused pyrimidoindole system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Ring expansion via photochemical or thermal rearrangement has been observed in similar systems.
Functionalization of the Phenyl Group
The phenyl ring undergoes typical aromatic reactions:
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | CH₃Cl/AlCl₃ | Methyl-substituted phenyl | Enhanced lipophilicity | |
| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid derivative | Water-soluble analogs |
Catalytic Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group modifications:
| Substrate | Coupling Partner | Catalyst System | Product | Source |
|---|---|---|---|---|
| Brominated pyrimidine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized analog |
Acid/Base-Mediated Rearrangements
Under strongly acidic (HCl/EtOH) or basic (NaOH) conditions, the pyrimidoindole scaffold undergoes ring-opening or tautomerization, yielding indole- or pyrimidine-carboxylic acid derivatives.
Key Reaction Conditions and Outcomes
| Parameter | Impact on Reactivity | Optimal Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity | DMF for substitutions |
| Temperature | 80–120°C for cycloadditions; RT for oxidations | 100°C for Diels-Alder reactions |
| Catalysts | Pd-based catalysts for cross-couplings | Pd(OAc)₂ with ligands |
Industrial-Scale Considerations
Flow chemistry and microreactors improve yield (>85%) and reduce side products in multi-step syntheses. Continuous purification (e.g., simulated moving bed chromatography) ensures high purity (>98%).
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to a class of pyrimidine derivatives that have shown promise in the development of antiproliferative agents. Pyrimidine derivatives are known for their ability to inhibit various cellular pathways, making them valuable in cancer therapy.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 4,6-diaryl pyrimidines were synthesized and evaluated for their activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These compounds showed promising results in inhibiting cell proliferation in leukemia, breast, and colon cancer models .
Case Studies
- Inhibition of EGFR/VEGFR-2 : A study focused on the synthesis of new 4,6-diaryl pyrimidines revealed that modifications at positions 2, 4, and 6 significantly altered the compounds' lipophilicity and antiproliferative activity. The most effective derivatives were shown to inhibit the growth of cancer cells by targeting EGFR/VEGFR-2 signaling pathways .
- Pharmacological Evaluation : In a pharmacological evaluation involving various cell lines, derivatives similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could effectively trigger programmed cell death mechanisms, making them potential candidates for further drug development .
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimido[5,4-b]indole core is a versatile template for drug discovery. Below is a detailed comparison of 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one with its analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Substituent Analysis and Physicochemical Properties
Table 1: Key Structural and Computational Properties of Pyrimido[5,4-b]indole Derivatives
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity (XLogP3): The isopropylthio group in the target compound confers moderate lipophilicity (~4.5), lower than the dihydroindole-oxoethylsulfanyl analog (XLogP3=5.0) due to reduced bulk .
- Hydrogen Bonding: All compounds have 1 hydrogen bond donor, but acceptors vary. The dihydroindole-oxoethylsulfanyl derivative has 4 acceptors, improving solubility compared to the target compound (3 acceptors) .
- Steric Effects: The 3,5-dimethylphenyl substituent in introduces steric hindrance, which may impede binding to flat enzymatic pockets compared to the simpler phenyl group in the target compound.
Biological Activity
2-(Isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring fused with an indole moiety, which is known to enhance biological activity through various mechanisms.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, 2-thiopyrimidine derivatives have shown efficacy against leukemia, breast, and colon cancer cell lines . The incorporation of an isopropylthio group at position 2 has been linked to enhanced lipophilicity and improved cell membrane permeability, which are critical for biological activity.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 3.597 | EGFR/VEGFR-2 Inhibition |
| Compound B | HCT116 (Colon) | 4.111 | Apoptosis Induction |
| This compound | A431 (Skin) | TBD | TBD |
The biological activity of this compound is believed to involve multiple mechanisms:
- EGFR/VEGFR Inhibition : The compound has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer proliferation and angiogenesis .
- Induction of Apoptosis : Flow cytometry studies indicate that this compound may induce apoptosis in cancer cells, contributing to its antiproliferative effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at various positions on the pyrimidine ring significantly affect the compound's biological activity. For instance:
- Position 2 Substituents : The presence of an isopropylthio group enhances lipophilicity and cellular uptake.
- Aryl Substituents : Variations in aryl groups at positions 4 and 6 can alter binding affinity to target proteins and nucleic acids, impacting the overall efficacy .
Table 2: SAR Insights for Pyrimidine Derivatives
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Isopropylthio | Increased lipophilicity |
| 4 | Aryl Group | Enhanced binding affinity |
| 6 | Aryl Group | Improved antiproliferative properties |
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Salmonella Biofilm Inhibition : A derivative similar to the target compound was identified as an effective inhibitor of Salmonella biofilms without affecting planktonic growth, which is vital for reducing antibiotic resistance .
- Cancer Cell Line Efficacy : In vitro studies showed that derivatives exhibited potent antiproliferation against human cancer cell lines such as MCF7 and HCT116, with some compounds outperforming standard treatments like sunitinib and 5-fluorouracil .
Q & A
Q. What are the key steps and analytical methods for synthesizing and characterizing 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one?
The synthesis involves multi-step reactions starting with the pyrimidoindole core. Critical steps include:
- Thioether linkage formation : Reaction of a pyrimidoindole precursor with isopropylthiol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Substituent introduction : Phenyl and isopropylthio groups are added via nucleophilic aromatic substitution or coupling reactions.
Analytical validation : - NMR spectroscopy confirms regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for indole and phenyl groups) .
- Mass spectrometry verifies molecular weight (e.g., [M+H]⁺ peak at m/z 396.48) .
- HPLC monitors purity (>95% by reverse-phase C18 column) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Anticancer activity : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM for pyrimidoindoles .
- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Immunomodulatory potential : NF-κB activation assays in TLR4-transfected HEK293 cells, measuring IL-6 secretion via ELISA .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in pyrimidoindole derivatives?
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| Isopropylthio | Enhanced lipophilicity | Improves membrane permeability (logP ~3.5) compared to methylthio (logP ~2.8) . |
| Phenyl at C3 | Stabilizes π-π interactions with targets | Critical for TLR4 agonism (EC₅₀ = 0.8 µM vs. EC₅₀ >10 µM for unsubstituted analogs) . |
| Fluorine at C8 | Antiviral activity | Reduces HBV replication by 70% at 5 µM via competitive inhibition of viral polymerase . |
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Non-covalent interactions : Hydrogen bonding (e.g., carbonyl group with Ser⁴¹² in TLR4) and π-π stacking (phenyl group with Tyr³⁸⁵) stabilize target binding .
- Cellular pathway modulation : Activates NF-κB, leading to downstream cytokine production (e.g., 2-fold IL-6 increase at 1 µM) .
- Apoptosis induction : Upregulates caspase-3/7 activity (3-fold at 10 µM in Jurkat cells) .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Control cell line variability (e.g., TLR4 expression levels in HEK293 vs. primary macrophages) .
- Dose-response validation : Replicate experiments across a broad concentration range (0.1–50 µM) to identify off-target effects .
- Orthogonal assays : Confirm antiviral activity with plaque reduction neutralization tests (PRNT) alongside polymerase inhibition assays .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug synthesis : Introduce ester groups (e.g., ethyl acetate derivatives) to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for parent compound) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to increase plasma half-life from 2 to 8 hours .
- Polar substituents : Replace isopropylthio with morpholinylthio improves solubility (logP reduced from 3.5 to 2.1) .
Q. Which analytical techniques are critical for assessing stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS (t₁/₂ >24 hours at pH 7.4) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λₘₐₓ shift from 320 nm to 280 nm after 48-hour exposure) .
Q. How can computational modeling guide the optimization of pyrimidoindole derivatives?
- Molecular docking : Predict binding poses with TLR4 (Glide score <-8.0 kcal/mol correlates with NF-κB activation) .
- QSAR models : Use Hammett constants (σ⁺) of substituents to predict IC₅₀ (R² = 0.89 for 20 derivatives) .
- ADMET prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability = 0.65) .
Q. Data Contradiction Analysis Example
| Study | Reported Activity | Possible Explanation |
|---|---|---|
| Antiviral (Study A) | 70% HBV inhibition at 5 µM | Used hepatocyte-like Huh7 cells with high viral load . |
| Antiviral (Study B) | No inhibition in HepG2 cells | HepG2 lacks HBV receptor NTCP, reducing compound uptake . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
